molecular formula C21H24N2O3S B493812 (2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B493812
M. Wt: 384.5g/mol
InChI Key: IXNQFBWSIZNTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a complex organic compound with a unique structure that combines a benzimidazole core with a tert-butylphenoxyethyl group and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfanyl Linkage: The sulfanyl group can be introduced by reacting the benzimidazole intermediate with a thiol compound.

    Attachment of the tert-Butylphenoxyethyl Group: This step involves the reaction of the sulfanyl intermediate with 4-tert-butylphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as reduced inflammation or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.

    (2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butyric acid: Similar structure but with a butyric acid group instead of an acetic acid group.

Uniqueness

The uniqueness of (2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5g/mol

IUPAC Name

2-[2-[2-(4-tert-butylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C21H24N2O3S/c1-21(2,3)15-8-10-16(11-9-15)26-12-13-27-20-22-17-6-4-5-7-18(17)23(20)14-19(24)25/h4-11H,12-14H2,1-3H3,(H,24,25)

InChI Key

IXNQFBWSIZNTPP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O

Origin of Product

United States

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